

Application Notes & Protocols: (S)-(+)-1-Iodo-2-methylbutane

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Compound of Interest

Compound Name: (S)-(+)-1-Iodo-2-methylbutane

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A Guide to Stereocontrolled Synthesis via Nucleophilic Substitution

Abstract

(S)-(+)-1-Iodo-2-methylbutane, also known as active amyl iodide, is a valuable chiral building block in asymmetric synthesis. Derived from the chiral pool, its utility lies in its capacity to introduce a stereochemically defined (S)-2-methylbutyl group into a target molecule. This guide provides an in-depth exploration of its properties, the fundamental principles governing its reactivity, and detailed protocols for its application. The focus is on leveraging its primary iodide structure for stereospecific S_N2 reactions, enabling researchers and drug development professionals to confidently incorporate this reagent into synthetic routes for complex chiral molecules.

Introduction: The Role of a Chiral Building Block

In the landscape of asymmetric synthesis, where the three-dimensional arrangement of atoms is paramount, chemists have several strategies at their disposal. These include the use of chiral catalysts, chiral reagents, and chiral auxiliaries.^{[1][2][3]} A fourth, powerful strategy is the "chiral pool" approach, which utilizes readily available, enantiomerically pure natural products as starting materials. **(S)-(+)-1-Iodo-2-methylbutane** is a prime example of a reagent derived from this pool. Its core value is not as a catalyst or a recoverable auxiliary, but as a chiral electrophile that permanently transfers its stereogenic center to the synthetic target.

The molecule possesses a single stereocenter at the C2 position, and its utility is dominated by the reactivity of the primary iodide at the C1 position.[4] As a primary alkyl halide, it is highly susceptible to bimolecular nucleophilic substitution (S_N2) reactions, a mechanism renowned for its stereochemical fidelity.[5][6] This predictable reactivity allows for the direct and reliable installation of the chiral 2-methylbutyl moiety onto a wide range of nucleophiles.

Physicochemical & Safety Data

A thorough understanding of a reagent's properties is critical for its effective and safe use in the laboratory.

Property	Value	Source
IUPAC Name	(2S)-1-iodo-2-methylbutane	[4]
CAS Number	29394-58-9	[4][7][8]
Molecular Formula	C ₅ H ₁₁ I	[4][8]
Molecular Weight	198.05 g/mol	[4][7]
Appearance	Liquid	[7]
Density	1.525 g/mL at 25 °C	[7]
Boiling Point	148 °C	[7][9]
Refractive Index	n _{20/D} 1.497	[7]
Optical Activity	[α] _{20/D} +5.7°, neat	[7]

Safety Profile: **(S)-(+)-1-iodo-2-methylbutane** is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[4][7] Handling requires appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.[7] It is typically stabilized with copper.[7]

Mechanism of Action: Stereospecificity in S_N2 Reactions

The synthetic power of **(S)-(+)-1-Iodo-2-methylbutane** is almost exclusively channeled through the S_N2 reaction pathway. The rate of an S_N2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.^{[6][10]}

Key Mechanistic Features:

- **Electrophilic Center:** The carbon atom bonded to the iodine (C1) is the electrophilic site. The highly polarizable carbon-iodine bond makes iodine an excellent leaving group, facilitating nucleophilic attack.^[11]
- **Steric Accessibility:** As a primary alkyl halide (R-CH₂-I), the electrophilic carbon is sterically unhindered, strongly favoring the S_N2 mechanism over the S_N1 pathway, which would involve a disfavored primary carbocation.^[5]
- **Stereochemical Integrity:** The crucial point is that the nucleophilic attack occurs at the achiral C1 position. The chiral center is at C2 and is not directly involved in the bond-breaking or bond-forming processes of the substitution. Consequently, the reaction proceeds with retention of configuration at the C2 stereocenter. The (S) configuration of the starting material is preserved in the product.

The diagram below illustrates this principle. A generic nucleophile (Nu⁻) attacks the C1 carbon, displacing the iodide ion. The (S)-2-methylbutyl group is transferred intact.

Caption: S_N2 reaction of **(S)-(+)-1-Iodo-2-methylbutane**.

Applications in Asymmetric Synthesis

The primary application of this reagent is the alkylation of various nucleophiles to introduce the chiral (S)-2-methylbutyl group. This is a common strategy to build side chains or key fragments in the total synthesis of natural products and pharmaceuticals.

Notable Examples:

- **Synthesis of Zaragozaic Acid A:** **(S)-(+)-1-Iodo-2-methylbutane** has been utilized in the synthesis of the C6 acyl side chain of Zaragozaic Acid A (also known as Squalestatin S1), a potent inhibitor of squalene synthase.

- Structure-Directing Agents (SDAs): It may be used to synthesize complex cations, such as 4'-trimethylenebis(1-methyl-1-(2-methylbutyl)piperidinium) (TMBP²⁺), which act as templates or structure-directing agents in the synthesis of high-silica porous silicates.

The general applicability extends to the following transformations:

- C-Alkylation: Reaction with enolates, organometallic reagents, or carbanions.
- N-Alkylation: Reaction with primary and secondary amines, amides, and nitrogen-containing heterocycles.[\[12\]](#)
- O-Alkylation: Reaction with alcohols, phenols, and carboxylic acids to form ethers and esters, respectively.[\[13\]](#)
- S-Alkylation: Reaction with thiols and thiophenols to form thioethers.

Detailed Experimental Protocol: N-Alkylation of a Primary Amine

This protocol provides a representative procedure for the N-alkylation of a primary amine using **(S)-(+)-1-Iodo-2-methylbutane**. It is a robust method that can be adapted for various amine substrates. The principle involves the deprotonation of the amine by a mild base to increase its nucleophilicity, followed by the S_N2 reaction.[\[12\]](#)

Objective: To synthesize an N-((S)-2-methylbutyl) derivative of a primary amine.

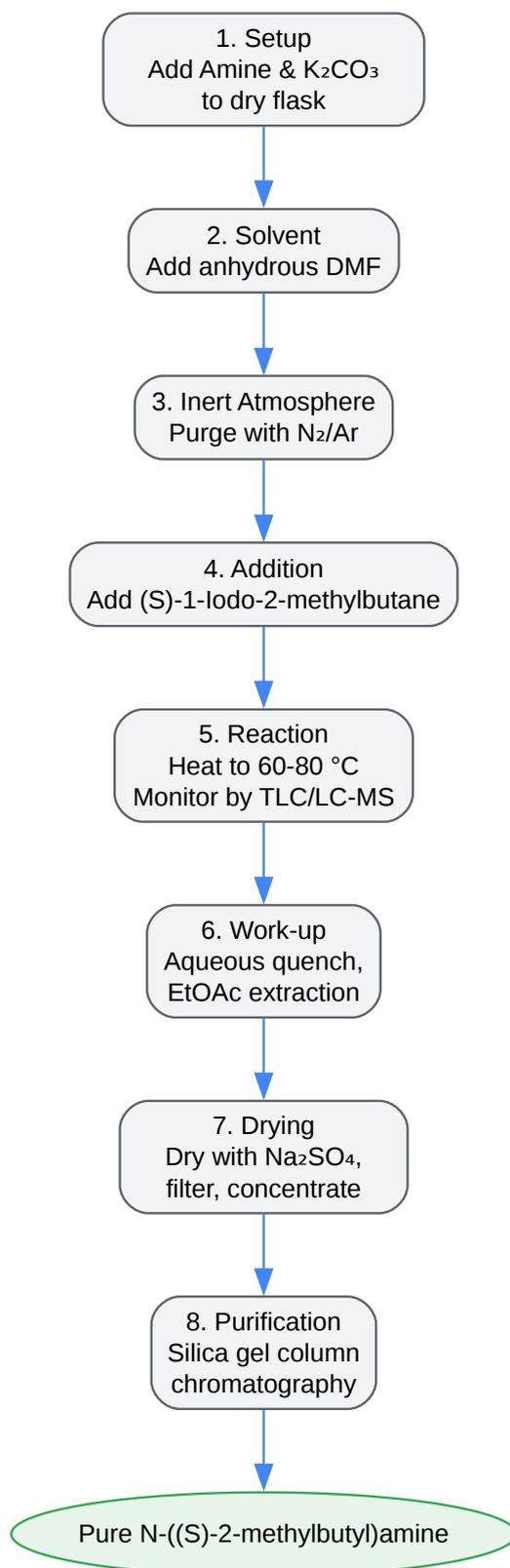
Materials:

- Primary Amine (1.0 eq)
- **(S)-(+)-1-Iodo-2-methylbutane** (1.1 - 1.3 eq)
- Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
- Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)
- Ethyl acetate (EtOAc)

- Deionized Water
- Saturated aqueous sodium chloride (Brine)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
- **Solvent Addition:** Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.2-0.5 M.
- **Inert Atmosphere:** Purge the flask with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.
- **Reagent Addition:** Add **(S)-(+)-1-Iodo-2-methylbutane** (1.2 eq) to the stirred suspension at room temperature using a syringe.
- **Reaction:** Heat the reaction mixture to 60-80 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 6-24 hours).
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into a separatory funnel containing deionized water.
 - Extract the aqueous layer with ethyl acetate (3x volumes).
 - Combine the organic layers and wash with brine (2x volumes) to remove residual DMF.
- **Drying and Concentration:** Dry the combined organic layer over anhydrous Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.



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Caption: General experimental workflow for N-alkylation.

Conclusion

(S)-(+)-1-Iodo-2-methylbutane is a highly effective chiral building block for the introduction of the (S)-2-methylbutyl group. Its utility is rooted in the predictable and stereospecific nature of the S_N2 reaction at its primary carbon center, which proceeds with retention of the existing C2 stereochemistry. By following the principles and protocols outlined in this guide, researchers can reliably employ this reagent to construct complex chiral molecules with a high degree of stereochemical control.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5702528, **(S)-(+)-1-Iodo-2-methylbutane**. Retrieved from [\[Link\]](#).
- ChemWhat. 1-IODO-2-METHYLBUTANE CAS#: 616-14-8. Retrieved from [\[Link\]](#).
- Pearson Education. The reaction of (R)-1-iodo-2-methylbutane with hydroxide ion. Retrieved from [\[Link\]](#).
- Homework.Study.com. SN2 reaction of 1-iodo-2-methylbutane with cyanide ion. Retrieved from [\[Link\]](#).
- Brainly. What change would you expect in the rate of the SN2 reaction of 1-iodo-2-methylbutane with cyanide ion. Retrieved from [\[Link\]](#).
- National Institute of Standards and Technology. **(S)-(+)-1-Iodo-2-methylbutane** in NIST WebBook. Retrieved from [\[Link\]](#).
- Khan, N., Itaya, K., & Wirth, T. (2022). Chiral Iodotriptycenes: Synthesis and Catalytic Applications. *ChemistryOpen*, 11(8), e202200145. Available from: [\[Link\]](#).
- CORE. Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β -Amino Acids. Retrieved from [\[Link\]](#).
- Hamlin, T. A., van der Lubbe, S. C., & Bickelhaupt, F. M. (2018). Nucleophilic Substitution (S_N2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. *ChemistryOpen*, 7(3), 203–213. Available from: [\[Link\]](#).

- Wikipedia contributors. (2024). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [[Link](#)].
- National Institute of Standards and Technology. **(S)-(+)-1-Iodo-2-methylbutane**. Retrieved from [[Link](#)].
- Khan, N., Itaya, K., & Wirth, T. (2022). Chiral Iodotriptycenes: Synthesis and Catalytic Applications. Cardiff University ORCA. Retrieved from [[Link](#)].
- Li, G., et al. (2024). Biaxially chiral compounds: research and development of synthesis. Chemical Communications. Retrieved from [[Link](#)].
- Asymmetric-Synthesis. (n.d.). Retrieved from [[Link](#)].
- Ordóñez, M., & Cativiela, C. (2015). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. *Current Organic Chemistry*, 19(13), 1238-1261.
- University of Windsor. Asymmetric Synthesis. Retrieved from [[Link](#)].
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In *Asymmetric Synthesis – The Essentials* (pp. 3-10). Wiley-VCH. Retrieved from [[Link](#)].
- Chegg.com. (2020). Solved The reaction of (R)-1-iodo-2-methylbutane with. Retrieved from [[Link](#)].
- Wikiwand. Chiral auxiliary. Retrieved from [[Link](#)].
- Stenutz. 1-iodo-2-methylbutane. Retrieved from [[Link](#)].
- Smith, A. D., et al. (2023). Stereoselective synthesis of atropisomeric amides enabled by intramolecular acyl transfer. *Chemical Science*. Retrieved from [[Link](#)].
- University of York. Asymmetric Synthesis. Retrieved from [[Link](#)].
- Bennett, C. S. (2016). Taming the Reactivity of Glycosyl Iodides To Achieve Stereoselective Glycosidation. *Accounts of Chemical Research*, 49(1), 35-47. Retrieved from [[Link](#)].

- ResearchGate. Amide Synthesis from Esters with Nitriles under Solvent-free Conditions Using Molecular Iodine as a Catalyst. Retrieved from [[Link](#)].
- Forgó, P., et al. (2020). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. *Molecules*, 25(20), 4699. Retrieved from [[Link](#)].
- ResearchGate. Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds. Retrieved from [[Link](#)].
- Organic Chemistry Portal. Ester synthesis by O-alkylation. Retrieved from [[Link](#)].

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Sources

1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
2. chemistry.du.ac.in [chemistry.du.ac.in]
3. york.ac.uk [york.ac.uk]
4. (S)-(+)-1-Iodo-2-methylbutane | C₅H₁₁I | CID 5702528 - PubChem [pubchem.ncbi.nlm.nih.gov]
5. pdf.benchchem.com [pdf.benchchem.com]
6. homework.study.com [homework.study.com]
7. (S)-(+)-1-ヨード-2-メチルブタン contains copper as stabilizer, 99% | Sigma-Aldrich [sigmaaldrich.com]
8. scbt.com [scbt.com]
9. echemi.com [echemi.com]
10. brainly.com [brainly.com]
11. Nucleophilic Substitution (SN₂): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ester synthesis by O-alkylation [[organic-chemistry.org](https://www.organic-chemistry.org)]
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